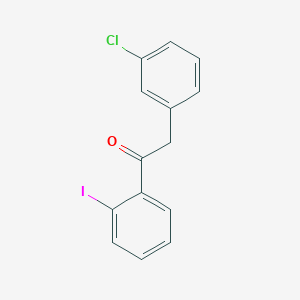

2-(3-Chlorophenyl)-2'-iodoacetophenone

Description

Overview of Halogenated Aromatic Ketones in Contemporary Chemical Research

Halogenated aromatic ketones, including substituted acetophenones, are crucial intermediates in modern chemical research. They serve as precursors for a wide array of organic compounds, including pharmaceuticals, agrochemicals, and specialized dyes. chemicalbook.com The presence of a halogen on the aromatic ring or the α-carbon of the ketone dramatically influences the molecule's reactivity. α-Haloketones, for instance, are key starting materials for constructing nitrogen, sulfur, and oxygen-containing heterocycles, many of which exhibit significant biological activity. Research has demonstrated that α-bromo, α-chloro, and α-iodoketones are fundamental precursors for several blockbuster pharmacological compounds. Furthermore, the halogen substituent itself can be a site for further chemical modification, such as in cross-coupling reactions, allowing for the construction of intricate molecular architectures. Studies using techniques like density functional theory (DFT) have systematically examined how halogen substitution at different positions on the acetophenone (B1666503) ring affects the molecule's electronic and structural properties, noting that such changes can lead to higher reactivity. researchgate.net

Strategic Importance of Iodine and Chlorine Substituents in Complex Molecule Construction

The incorporation of chlorine and iodine atoms into organic molecules is a well-established strategy in medicinal chemistry and synthetic design. Halogenation can significantly alter a molecule's pharmacological properties, including its lipophilicity (ability to dissolve in fats), which affects absorption, distribution, metabolism, and excretion in the body. nih.govtutorchase.com

Chlorine is one of the most vital industrial chemicals and is a common substituent in pharmaceuticals, found in drugs for a wide range of conditions. chemenu.com Its presence can enhance metabolic stability, as the carbon-chlorine bond is less prone to enzymatic cleavage compared to a carbon-hydrogen bond. tutorchase.com This can increase the half-life and efficacy of a drug. tutorchase.com

Iodine , while also a halogen, offers distinct advantages. The carbon-iodine bond is weaker than the carbon-chlorine bond, making iodine an excellent leaving group in nucleophilic substitution and cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This differential reactivity allows chemists to perform selective modifications at the iodine-bearing position while leaving a chlorine atom elsewhere in the molecule intact for subsequent reactions. Iodine has found widespread use as a catalyst and reagent in various organic transformations, including esterification and the synthesis of heterocyclic compounds. researchgate.net Furthermore, both chlorine and iodine can participate in "halogen bonding," a type of non-covalent interaction where the halogen atom acts as an electrophilic species, which can be crucial for a drug's binding affinity to its biological target. nih.gov

Positional Isomerism and Structural Context of 2-(3-Chlorophenyl)-2'-iodoacetophenone

Positional isomerism is a form of structural isomerism where compounds have the same molecular formula and the same functional groups but differ in the position of these groups on the main carbon chain or ring. creative-chemistry.org.ukdocbrown.info

The name "this compound" precisely defines the location of its substituents. Let's deconstruct the structure:

Acetophenone: This is the parent structure, consisting of a phenyl ring attached to an acetyl group (a methyl ketone).

2'-iodoacetophenone (B1295891): An iodine atom is attached to the second carbon atom (the ortho position) of the phenyl ring of the acetophenone core. The prime (') notation is used to distinguish this phenyl ring.

2-(3-Chlorophenyl): A second phenyl group, which is substituted with a chlorine atom at its third position (the meta position), is attached to the α-carbon (the carbon atom of the acetyl group that is adjacent to the carbonyl).

Therefore, this compound has a distinct arrangement of its halogen substituents. Positional isomers of this compound would have the same molecular formula, C₁₄H₁₀ClIO, but with the chlorine and iodine atoms at different positions on the phenyl rings. For example, 2-(4-Chlorophenyl)-4'-iodoacetophenone would be a positional isomer where the chlorine is at the para position of its phenyl ring and the iodine is at the para position of the main acetophenone ring. cymitquimica.com These subtle changes in substituent position can lead to significant differences in the molecule's physical properties and chemical reactivity. d-nb.info

| Property | Value |

|---|---|

| CAS Number | 898784-03-7 chemicalbook.combldpharm.com |

| Molecular Formula | C₁₄H₁₀ClIO chemicalbook.com |

| Molecular Weight | 356.59 g/mol chemicalbook.com |

| IUPAC Name | 2-(3-chlorophenyl)-1-(2-iodophenyl)ethan-1-one chemenu.com |

| Predicted Boiling Point | 416.5±30.0 °C chemicalbook.com |

| Predicted Density | 1.653±0.06 g/cm³ chemicalbook.com |

Current Research Landscape and Academic Rationale for Investigating this compound

While specific published research focusing exclusively on this compound is not prominent, its structure provides a clear academic and industrial rationale for its synthesis and investigation. The compound is a di-halogenated ketone, a class of molecules highly valued as versatile synthetic intermediates. rsc.org

The key rationale for its investigation lies in the differential reactivity of the C-I and C-Cl bonds. The carbon-iodine bond is significantly more reactive in metal-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This allows for selective, stepwise functionalization. A synthetic chemist could, for example:

Perform a cross-coupling reaction (like a Suzuki or Sonogashira reaction) at the 2'-iodo position to introduce a new carbon-carbon bond.

The 3-chloro substituent would remain untouched during this first step, available for a subsequent, different chemical transformation under harsher conditions if needed.

This built-in, two-step reactivity makes molecules like this compound valuable platforms for creating libraries of complex molecules in drug discovery and materials science. The ability to introduce different functionalities at two specific, distinct locations on a rigid scaffold is a powerful tool for developing new compounds with tailored properties. Halogenated acetophenones, in general, are studied for their potential biological activities and their utility in synthesizing more complex bioactive molecules. nih.govresearchgate.netnih.gov Therefore, the investigation of this specific compound is driven by its potential as a highly adaptable building block in synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-1-(2-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClIO/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIELGABXKLQKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642300 | |

| Record name | 2-(3-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-03-7 | |

| Record name | 2-(3-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Chlorophenyl 2 Iodoacetophenone

Established Synthetic Pathways for α-Iodoacetophenones and Chlorinated Aromatic Derivatives

The synthesis of complex molecules like 2-(3-Chlorophenyl)-2'-iodoacetophenone is built upon a foundation of well-established reactions for creating its core components: α-iodoacetophenones and chlorinated aromatic derivatives. ic.ac.ukimperial.ac.uk These methods provide the essential tools for introducing the required functional groups onto the molecular scaffold. fiveable.me

Direct Iodination Approaches (e.g., utilizing iodine with oxidizing agents)

Direct iodination is a primary method for introducing an iodine atom into a molecule. For acetophenone (B1666503) derivatives, this can target either the α-carbon (the carbon adjacent to the carbonyl group) or the aromatic ring itself.

The synthesis of α-iodoketones can be achieved under neutral conditions by reacting aromatic ketones with iodine in the presence of copper(II) oxide. organic-chemistry.org In this process, copper(II) oxide catalyzes the formation of the reactive iodonium (B1229267) ion, neutralizes the hydrogen iodide byproduct, and reoxidizes iodide back to molecular iodine. organic-chemistry.org Another effective method involves using elemental iodine with N-F reagents like F-TEDA-BF₄ (Selectfluor) in methanol (B129727), which efficiently introduces iodine at the α-carbonyl position of various aryl alkyl ketones. organic-chemistry.org The kinetics of acetophenone iodination have been studied, showing that the reaction exhibits general acid catalysis where proton removal is the rate-determining step in the enolization process. acs.orgacs.org

Direct iodination of the aromatic ring is often challenging due to the low electrophilicity of molecular iodine. However, methods have been developed to overcome this, such as using acetic acid to activate N-iodosuccinimide (NIS) for the iodination of terminal alkynes, a process that could be adapted for aromatic systems under specific conditions. organic-chemistry.org

Table 1: Selected Reagents for Direct Iodination This table is interactive. You can sort and filter the data.

| Reagent System | Target Position | Key Features | Reference |

|---|---|---|---|

| Iodine (I₂) + Copper(II) Oxide (CuO) | α-Carbonyl | Neutral conditions, CuO acts as a catalyst and base. | organic-chemistry.org |

| Iodine (I₂) + F-TEDA-BF₄ (Selectfluor) | α-Carbonyl | Mediated iodination in methanol solvent. | organic-chemistry.org |

| N-Iodosuccinimide (NIS) + Acetic Acid | Varies (e.g., Alkynes) | Metal-free conditions, acid activation of NIS. | organic-chemistry.org |

Functional Group Interconversion Strategies (e.g., diazotization of aminoacetophenone derivatives)

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another through reactions like substitution, oxidation, or reduction. ic.ac.ukub.edu This is particularly useful when direct introduction of a functional group is difficult or lacks selectivity. ic.ac.uk

A prominent FGI strategy for introducing iodine onto an aromatic ring is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine. gla.ac.ukorganic-chemistry.org In this process, an amino group on an acetophenone precursor is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orguobaghdad.edu.iq This intermediate is often unstable but can be readily displaced by an iodide ion from a source like potassium iodide (KI) or sodium iodide (NaI) to yield the corresponding iodoaromatic compound. gla.ac.uk This method is advantageous for its high regioselectivity, as the position of the iodine is determined by the initial position of the amino group. Researchers have developed convenient one-pot diazotization-iodination procedures using reagents like p-toluenesulfonic acid (p-TsOH) with NaNO₂ and KI in acetonitrile (B52724). organic-chemistry.org

Table 2: Examples of Functional Group Interconversion (FGI) for Halogenation This table is interactive. You can sort and filter the data.

| Starting Group | Target Group | Reaction Name/Type | Typical Reagents | Reference |

|---|---|---|---|---|

| Aromatic Amine (-NH₂) | Aromatic Iodide (-I) | Diazotization-Iodination (Sandmeyer) | 1. NaNO₂, HCl (0 °C) 2. KI or NaI | gla.ac.ukorganic-chemistry.org |

| Sulfonate Ester (-OSO₂R) | Iodide (-I) | Finkelstein Reaction | NaI in acetone | vanderbilt.edu |

| Hydroxyl (-OH) | Iodide (-I) | Substitution | Ph₃P, DEAD, MeI | vanderbilt.edu |

Targeted Synthesis of this compound via Multi-Step Protocols

The construction of the specific molecule this compound, which is interpreted as 1-(2-iodophenyl)-2-(3-chlorophenyl)ethan-1-one, requires a multi-step approach that combines several synthetic tactics. truman.eduyoutube.com

Selection and Derivatization of Aromatic Precursors

The logical retrosynthetic analysis of the target compound suggests two primary precursors: an iodinated aromatic ring and a (3-chlorophenyl)acetyl moiety.

Iodinated Precursor : 2'-Iodoacetophenone (B1295891) or, more directly, iodobenzene (B50100) can serve as the starting material for the iodinated part of the molecule. nih.gov Iodobenzene is commercially available and can be subjected to acylation.

Chlorinated Precursor : The 3-chlorophenylacetyl group can be derived from 3-chlorophenylacetic acid. This acid can be converted into a more reactive acylating agent, such as (3-chlorophenyl)acetyl chloride, by treating it with thionyl chloride (SOCl₂) or a similar reagent.

An alternative precursor, 3-chloroacetophenone, could also be synthesized via Friedel-Crafts acylation of chlorobenzene (B131634) with acetyl chloride. orgsyn.org However, subsequent steps would be more complex.

Optimization of Reaction Parameters (e.g., solvent systems, temperature profiles, atmospheric control)

Successful synthesis relies heavily on the optimization of reaction parameters to maximize yield and minimize side products.

Solvent Systems : For Friedel-Crafts reactions, aprotic solvents are essential. Common choices include carbon disulfide (CS₂) or, in some cases, an excess of the aromatic substrate. For diazotization reactions, aqueous acidic solutions are typical, although methods using organic solvents like acetonitrile have been reported to be effective. organic-chemistry.org

Temperature Profiles : Diazotization reactions are famously temperature-sensitive and are almost always conducted at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. chemicalbook.com Friedel-Crafts acylations may require heating to proceed, but temperature control is crucial to prevent unwanted side reactions or rearrangement. orgsyn.org

Atmospheric Control : Many organometallic reagents and intermediates used in these syntheses are sensitive to moisture and oxygen. Therefore, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous (dry) solvents and reagents is often necessary to ensure the reaction's success. imperial.ac.uk

Sequential Halogenation and Acylation Strategies

A key strategy for assembling the target molecule is the Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with an aromatic ring. libretexts.orgmasterorganicchemistry.com This reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org

A plausible synthetic route for this compound is a sequential process:

Preparation of the Acylating Agent : Convert 3-chlorophenylacetic acid to (3-chlorophenyl)acetyl chloride using thionyl chloride.

Friedel-Crafts Acylation : React iodobenzene with the prepared (3-chlorophenyl)acetyl chloride. The Lewis acid catalyst (AlCl₃) activates the acyl chloride, forming a resonance-stabilized acylium ion. masterorganicchemistry.com This electrophile is then attacked by the electron-rich iodobenzene ring to form the ketone product, 1-(2-iodophenyl)-2-(3-chlorophenyl)ethan-1-one. A significant advantage of Friedel-Crafts acylation is that the product ketone is deactivated, preventing further acylation reactions. libretexts.orglibretexts.org The final step involves an aqueous workup to decompose the aluminum chloride complex and isolate the final product. libretexts.org

This targeted sequence of acylation following the selection of a pre-halogenated precursor represents an efficient strategy for the synthesis of the specifically substituted acetophenone derivative.

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of α-iodoacetophenones, valuable intermediates in organic synthesis, has evolved beyond classical halogenation methods. Modern advancements focus on improving efficiency, safety, selectivity, and environmental sustainability. These innovations include the development of metal-free catalytic systems to avoid toxic and expensive metal reagents, the implementation of continuous flow processes for enhanced scalability and control, and considerations for stereoselectivity in related systems.

Development of Metal-Free Catalytic Systems for α-Iodoacetophenone Synthesis

The move towards greener and more economical chemical processes has spurred significant research into metal-free catalytic systems for the synthesis of α-iodoacetophenones. frontiersin.org These methods offer an attractive alternative to traditional metal-catalyzed reactions, which can suffer from drawbacks such as cost, toxicity, and contamination of the final product. frontiersin.orgmdpi.com

Direct α-iodination of ketones using molecular iodine (I₂) can be achieved without a metal catalyst. researchgate.net Research has shown that aromatic ketones can be effectively α-iodinated using molecular iodine under heating, providing good yields of the desired α-iodo product. researchgate.net The reactivity differs between aliphatic and aromatic ketones, with the latter requiring heat to proceed efficiently. researchgate.net Various non-metallic reagents and systems have been developed to facilitate this transformation. For instance, the combination of ammonium (B1175870) iodide (NH₄I) and Oxone® in methanol is an effective system for the α-monoiodination of carbonyl compounds. mdpi.com In this system, Oxone® is believed to oxidize the iodide ion (I⁻) to a more electrophilic iodine species (HOI), which then reacts with the enol form of the ketone. mdpi.com

Another innovative metal-free approach involves the rearrangement of propargylic esters. Researchers have developed a method for synthesizing α-iodoenones using bis(pyridine) iodonium tetrafluoroborate (B81430) (Barluenga's reagent), which acts as both an iodinating agent and a promoter for the rearrangement. chemistryviews.org This reaction proceeds rapidly at low temperatures to give high yields of α-iodoenones, which are structurally related to α-iodoacetophenones. chemistryviews.org The proposed mechanism involves the activation of the alkyne by an iodonium cation, followed by a nucleophilic attack from the ester's oxygen to initiate the rearrangement. chemistryviews.org

The table below summarizes various metal-free iodination methods applicable to ketone substrates.

| Reagent/System | Substrate | Conditions | Outcome |

| Molecular Iodine (I₂) | Aromatic Ketones | Heating | Good yields of α-iodo products. researchgate.net |

| NH₄I / Oxone® | Carbonyl Compounds | Methanol | Moderate to excellent yields of α-monoiodinated products. mdpi.com |

| Bis(pyridine) iodonium tetrafluoroborate | Propargylic Esters | 0 °C, 0.5 h | High yields of α-iodoenones. chemistryviews.org |

| Triflic Anhydride | Acetophenones | Mild conditions | Provides access to α-functionalized acetophenones through electrophilic activation. nih.gov |

These methodologies demonstrate the viability of producing α-iodoacetophenones without relying on metal catalysts, aligning with the principles of green chemistry. frontiersin.org

Implementation of Flow Chemistry Principles for Enhanced Efficiency and Scalability

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, has emerged as a powerful technology in pharmaceutical and chemical manufacturing. atomfair.comnih.gov This approach offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and straightforward scalability. atomfair.comrsc.org

The synthesis of α-haloketones is particularly well-suited for flow chemistry. These reactions can be highly exothermic and rapid, leading to poor selectivity and the formation of byproducts in batch reactors. rsc.org In a continuous flow setup, precise control over temperature, pressure, and residence time ensures consistent product quality and minimizes side reactions. atomfair.com For example, the selective monobromination of acetophenone, a reaction analogous to iodination, is difficult to control in batch but can be performed with high selectivity in a continuous flow microreactor. rsc.org This improved control mitigates risks associated with hazardous reagents and exothermic reactions due to the small reaction volumes at any given time. atomfair.com

Key advantages of using flow chemistry for α-haloketone synthesis include:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents like halogens and unstable intermediates. atomfair.comnih.gov A multistep continuous flow synthesis of α-halo ketones from N-protected amino acids was developed that avoids the need to handle toxic diazomethane. nih.gov

Improved Scalability: Processes developed on a laboratory scale can be linearly scaled up for production without the variability often encountered in batch processes ("batch effect"). atomfair.comrsc.org

Increased Efficiency: Continuous reactions often require less solvent and generate fewer byproducts, leading to a reduction in the waste-to-product ratio (E-factor). atomfair.com Automation and integration of synthesis and purification steps can also significantly shorten production times. mdpi.comgalchimia.com

Access to Novel Process Windows: Flow reactors can operate at temperatures and pressures that are not safely achievable in standard batch equipment, potentially accelerating slow reactions. princeton.edu

The table below outlines the benefits of flow chemistry in the context of synthesizing active pharmaceutical ingredients (APIs) and related building blocks like α-haloketones.

| Feature | Benefit in Flow Chemistry | Reference |

| Process Control | Real-time monitoring of temperature, pressure, and residence time ensures high reproducibility and product quality. | atomfair.com |

| Scalability | Linear and predictable scale-up from lab to production. | atomfair.comrsc.org |

| Safety | Smaller reaction volumes and better heat dissipation reduce risks with hazardous or exothermic reactions. | atomfair.comnih.gov |

| Waste Reduction | Lower solvent usage and fewer byproducts improve the environmental profile of the synthesis. | atomfair.com |

| Integration | Enables the coupling of multiple reaction steps without isolating intermediates, streamlining the overall process. | mdpi.com |

The implementation of flow chemistry principles offers a robust and efficient pathway for the synthesis of this compound, ensuring higher safety, consistency, and scalability from the laboratory to industrial production. nih.gov

Stereoselective Synthesis Considerations in Related Alpha-Halocarbonyl Systems

The introduction of a halogen at the α-position of an unsymmetrical ketone creates a stereocenter, leading to the possibility of enantiomers. The development of stereoselective methods to control this center is a significant goal in modern organic synthesis, as the biological activity of molecules often depends on their specific stereochemistry. ekb.eg While direct, highly enantioselective α-iodination of acetophenones remains a challenge, research into related alpha-halocarbonyl systems provides valuable insights into potential strategies.

Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess. ekb.egyork.ac.uk For α-haloketones, this can be approached through methods like using chiral auxiliaries, chiral reagents, or chiral catalysts. york.ac.uk Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of halo carbonyl compounds. wikipedia.org For instance, an axially chiral amino alcohol has been used as a catalyst for the direct asymmetric iodination of aldehydes, yielding optically active α-iodoaldehydes with high enantioselectivity. organic-chemistry.org Another study demonstrated the asymmetric bromination of an acid chloride derivative using a proline and quinine-based organocatalyst. wikipedia.org

While not a direct halogenation, the asymmetric reduction of α-haloketones is a well-established process to obtain chiral halohydrins, which are versatile synthetic intermediates. nih.gov This highlights that stereocenters adjacent to the carbonyl group in halogenated systems are synthetically accessible. Furthermore, methods for the highly regioselective and enantioselective transfer hydrogenation of α-keto ketimines have been developed using Brønsted acid catalysis, producing chiral α-amino ketones with excellent yields and enantioselectivities. nih.gov These systems are analogous to α-haloketones and demonstrate that catalytic asymmetric transformations at the α-position are feasible.

Key considerations for achieving stereoselectivity include:

Catalyst Design: The choice of a chiral catalyst (organocatalyst or metal complex) is crucial for inducing asymmetry at the α-carbon.

Reaction Conditions: Temperature, solvent, and reagents can significantly influence the degree of stereoselectivity.

Substrate Control: The structure of the ketone itself can impact the stereochemical outcome of the reaction.

The development of a stereoselective synthesis for this compound would likely draw from these advancements in related systems, potentially employing a chiral catalyst to control the facial selectivity of the enolate or enol intermediate's reaction with an electrophilic iodine source.

Reactivity Profiles and Transformational Chemistry of 2 3 Chlorophenyl 2 Iodoacetophenone

Nucleophilic Substitution Reactions at the Iodinated Position

The presence of an iodine atom alpha to a carbonyl group makes this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-I bond, making the carbon atom electrophilic and the iodide a good leaving group. nih.gov

Synthesis of Novel Organic Derivatives through Iodine Displacement

The displacement of the α-iodine by various nucleophiles is an expected primary reaction pathway for 2-(3-Chlorophenyl)-2'-iodoacetophenone. This type of reaction is a cornerstone in the synthesis of more complex molecules from α-haloketones. nih.gov Although specific examples for this substrate are scarce in the literature, a general reaction scheme can be proposed.

A variety of nucleophiles, including amines, thiols, alcohols, and carbanions, can be employed to displace the iodide, leading to the formation of α-amino ketones, α-thio ketones, α-alkoxy ketones, and more complex carbon skeletons, respectively. For instance, the reaction with primary or secondary amines would yield α-amino ketones, which are valuable intermediates in medicinal chemistry.

Table 1: Predicted Nucleophilic Substitution Reactions and Products

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | R₂NH | α-Amino ketone |

| Thiol | RSH | α-Thio ketone |

| Alcohol/Alkoxide | ROH / RO⁻ | α-Alkoxy/Hydroxy ketone |

| Carbanion | Malonic Ester Enolate | Substituted β-dicarbonyl |

Elucidation of Reaction Kinetics and Thermodynamic Parameters for Substitution Processes

Detailed kinetic and thermodynamic studies for the nucleophilic substitution of this compound are not found in the surveyed literature. However, the general principles of nucleophilic substitution at α-haloketones suggest that these reactions typically proceed via an Sₙ2 mechanism. youtube.comscispace.com

The reaction rate is expected to be second-order, being first-order in both the α-iodo ketone and the nucleophile. nih.gov The rate of reaction would be influenced by several factors:

Nucleophile Strength: Stronger nucleophiles would lead to faster reaction rates.

Solvent: Polar aprotic solvents are generally preferred for Sₙ2 reactions as they can solvate the cation without strongly solvating the nucleophile.

Steric Hindrance: Steric bulk on the nucleophile or around the electrophilic carbon could slow the reaction.

Thermodynamically, the formation of a more stable bond than the C-I bond would drive the reaction forward. Given the relative weakness of the carbon-iodine bond, these substitution reactions are generally thermodynamically favorable.

Transformations Involving the Ketone Carbonyl Group

The ketone functionality in this compound is another key site for chemical transformations, allowing for reduction, oxidation, and condensation reactions.

Selective Reduction Reactions to Corresponding Alcohols

The ketone can be selectively reduced to the corresponding secondary alcohol, 1-(2-(3-chlorophenyl)-1-iodoethyl)phenyl)methanol. This transformation requires a reducing agent that will not affect the carbon-halogen bonds.

Mild reducing agents are typically employed for this purpose.

Table 2: Potential Reagents for Selective Ketone Reduction

| Reagent | Conditions | Product |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or Ethanol, low temperature | 2-(3-Chlorophenyl)-1-(2-iodophenyl)ethanol |

This table outlines potential reduction reactions. The use of a strong reducing agent like LiAlH₄ might risk reductive dehalogenation, so careful control of reaction conditions would be necessary.

Oxidative Transformations to Carboxylic Acid Derivatives

While the oxidation of simple ketones is generally challenging, α-haloketones can undergo oxidative cleavage under specific conditions. For example, reaction with superoxide (B77818) has been shown to cleave α-halo ketones into carboxylic acid derivatives. acs.org Another possibility is the Favorskii rearrangement, which occurs in the presence of a strong base and leads to the formation of a carboxylic acid derivative (typically an ester if an alkoxide is used as the base) through a cyclopropanone (B1606653) intermediate. nih.gov

Condensation and Cyclization Reactions (e.g., with diamines to form heterocyclic frameworks)

α-Haloketones are highly valuable precursors for the synthesis of a wide variety of heterocyclic compounds. nih.gov The reaction of this compound with binucleophilic reagents like diamines, hydrazines, or thioureas can lead to the formation of important heterocyclic scaffolds.

For example, the Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide to form a thiazole ring. nih.gov Similarly, reaction with a 1,2-diamine could potentially lead to the formation of a 1,4-diazepine framework after initial substitution followed by intramolecular condensation.

Table 3: Potential Heterocycle Syntheses

| Reagent | Resulting Heterocycle |

|---|---|

| Thiourea | Thiazole derivative |

| Ethylenediamine | 1,4-Diazepine derivative |

This table presents plausible cyclization reactions. The specific outcome would depend on the reaction conditions and the nature of the binucleophilic reagent. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The dual halide substitution on this compound makes it a versatile substrate for sequential, site-selective cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Palladium catalysts are highly effective for forming new carbon-carbon bonds by activating the carbon-iodine bond of the acetophenone (B1666503) substrate. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki, Hiyama, Stille, and Negishi couplings) or migratory insertion of an alkene or alkyne (in Heck and Sonogashira couplings), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or ester. musechem.com For this compound, this would involve reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including ketones, esters, and nitriles. libretexts.orgmusechem.com The chemoselectivity is high for the C-I bond over the C-Cl bond. nih.gov

Heck Coupling : In the Heck reaction, the aryl iodide is coupled with an alkene. Palladium catalysts facilitate the addition of the aryl group to the alkene, followed by β-hydride elimination to form a new, substituted alkene. This reaction offers a direct method for the arylation of olefins.

Sonogashira Coupling : This coupling reaction involves a terminal alkyne and is typically co-catalyzed by copper salts, although copper-free versions have been developed. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkyne would yield an aryl-alkyne derivative. The process is highly efficient for aryl iodides and can be performed under mild, basic conditions. wikipedia.org

The following table summarizes representative conditions for these palladium-catalyzed reactions, drawing on general knowledge of coupling reactions involving similar iodoacetophenone substrates. researchgate.netnih.govresearchgate.netresearchgate.net

| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂, PPh₃ | K₂CO₃, K₃PO₄ | Toluene, DMF |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF, NMP |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF |

This table presents generalized conditions and specific outcomes would depend on the exact substrates and chosen ligands.

Domino reactions involving palladium catalysis can lead to the formation of complex polycyclic structures from simple aryl iodide precursors. bohrium.comresearchgate.net For instance, a sequence involving C-H activation and carbopalladation can construct multiple C-C bonds in a single operation. researchgate.net

The Ullmann condensation is a classical copper-catalyzed reaction for forming carbon-heteroatom bonds, particularly C-O and C-N bonds. capes.gov.br This method is effective for coupling aryl halides with alcohols, phenols, and amines. While traditionally requiring harsh conditions, modern ligand-assisted protocols have enabled these reactions to proceed under milder temperatures. nih.gov

For this compound, an Ullmann reaction would selectively occur at the more reactive C-I bond.

C-O Bond Formation : Reaction with a phenol (B47542) or alcohol in the presence of a copper catalyst and a base would yield a diaryl ether or an aryl alkyl ether, respectively. Ligand-free systems using catalysts like copper(II) acetate (B1210297) have been reported. thieme-connect.de

C-N Bond Formation : Similarly, coupling with an amine or an amide would result in the formation of an N-aryl product. The mechanism is thought to involve either a radical pathway or an oxidative addition to a Cu(I) species to form a Cu(III) intermediate. nih.gov The use of ligands like 1,10-phenanthroline (B135089) can significantly accelerate these reactions. nih.gov Tandem reactions, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by an intramolecular Ullmann C-C coupling, have also been developed. nih.gov

Rhodium catalysts are versatile and can facilitate a range of transformations, including hydrogenation, hydroformylation, and cycloaddition reactions. numberanalytics.com For aryl iodides like this compound, rhodium catalysis is particularly relevant for direct C-H arylation reactions. acs.org

A proposed catalytic cycle for C-H arylation involves the oxidative addition of the aryl iodide to a Rh(I) species, followed by electrophilic metalation of another arene, and subsequent reductive elimination to form the biaryl product. acs.org Rhodium catalysts can also mediate domino reactions. For example, rhodium-catalyzed iminoiodane-mediated oxyamidation has been used to create highly functionalized uracil (B121893) derivatives. rsc.org

The choice of ligand and solvent is critical in transition metal-catalyzed cross-coupling reactions, profoundly influencing catalytic activity, stability, and selectivity.

Ligand Design : The electronic and steric properties of ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are paramount. Bulky, electron-rich phosphine (B1218219) ligands are known to promote the oxidative addition step and stabilize the active Pd(0) species, which is crucial for the coupling of less reactive aryl chlorides. nih.gov For instance, bulky phosphines can enable selective coupling at different halide positions. rsc.org In some cases, bidentate amine ligands that chelate to the metal center can enhance reaction rates and prevent catalyst precipitation. nih.gov

Solvent Media : The polarity of the solvent can dictate the reaction pathway and selectivity. In Suzuki couplings, nonpolar solvents may favor coupling at a C-Cl bond, whereas polar solvents can switch the selectivity to a C-OTf bond on the same molecule. nih.gov This effect is attributed to the nature of the active catalytic species in different solvent environments; anionic palladium complexes may be favored in polar media. nih.gov The solvent must also be chosen to ensure the solubility of all reactants and the base.

The table below illustrates how ligand and solvent choices can be tailored to optimize specific palladium-catalyzed reactions.

| Reaction Type | Ligand Type | Rationale | Solvent Choice | Rationale |

| Heck Coupling | Bidentate Phosphines | Enhances catalyst stability and turnover. | Polar Aprotic (DMF, DMA) | Solubilizes salts and reagents. |

| Suzuki Coupling | Bulky Monophosphines | Promotes reductive elimination. | Ethereal (THF, Dioxane) or Aromatic (Toluene) | Balances polarity for boronic acid activation. |

| Sonogashira | Phosphine/Amine | Amine acts as both base and co-solvent. | Amine (Et₃N, Piperidine) | Neutralizes byproduct acid. |

Oxidative Processes and Hypervalent Iodine Chemistry

Aryl iodides can serve as precursors to hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their oxidizing capabilities and low toxicity compared to heavy metals. nsf.govprinceton.edu

The iodine atom in this compound can be oxidized from the +1 state to higher oxidation states, typically +3 (iodinanes) or +5 (iodinanes). princeton.eduscripps.edu This oxidation transforms the iodo group into a hypervalent iodine moiety, creating a powerful and versatile oxidizing agent.

The synthesis of hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes, can be achieved by treating the parent aryl iodide with oxidants like peracetic acid, m-chloroperoxybenzoic acid (mCPBA), or Oxone. organic-chemistry.orgorganic-chemistry.org The presence of an electron-withdrawing group, like the ketone in this compound, facilitates the preparation and isolation of these reagents. organic-chemistry.org The resulting hypervalent iodine species, for example, a cyclic iodane, can then be used in a variety of synthetic transformations, including oxidations of alcohols and sulfides, or as group transfer reagents. nsf.govresearchgate.netnih.gov

For instance, oxidation of this compound could lead to the formation of a cyclic benziodoxolone derivative. These cyclic hypervalent iodine reagents are particularly important for group transfer chemistry. nsf.govnih.gov The general process for preparing a (diacetoxyiodo)arene from an aryl iodide is shown below.

Ar-I + 2 CH₃COOH --[Oxidant]--> Ar-I(OAc)₂ + H₂O

Various oxidizing systems have been developed to be more environmentally friendly, including electrochemical methods and the use of recyclable iodoarenes. nsf.gov

Participation in Oxidative Cyclization Pathways

The exploration of intramolecular cyclization reactions is a cornerstone of synthetic organic chemistry, providing efficient routes to complex cyclic molecules from relatively simple acyclic precursors. Within this broad field, the specific reactivity of halo-substituted acetophenones has been a subject of interest due to the potential for these compounds to form a variety of heterocyclic frameworks. However, a thorough review of available scientific literature reveals a significant gap in the documented reactivity of This compound .

Currently, there are no specific research findings, detailed studies, or published data focusing on the participation of This compound in oxidative cyclization pathways. While the structural motifs of this compound—a halogenated phenyl ring and an iodo-substituted acetophenone—suggest the theoretical potential for intramolecular cyclization, experimental evidence to support such transformations is not present in the accessible scientific literature.

General principles of organic synthesis allow for the postulation of potential, yet unproven, reaction pathways. For instance, intramolecular cyclization of similar 2'-haloacetophenone derivatives has been shown to yield various heterocyclic systems. These reactions often proceed via mechanisms such as Ullmann-type couplings, transition-metal-catalyzed cross-couplings (e.g., Heck or Suzuki reactions followed by cyclization), or radical-initiated cyclizations. The presence of the iodine atom in This compound would, in theory, make it a suitable substrate for such transformations, as the carbon-iodine bond is relatively weak and susceptible to cleavage, a key step in many cyclization reactions.

Consequently, data tables detailing reaction conditions, yields, and product distributions for the oxidative cyclization of This compound cannot be provided at this time. The scientific community has yet to publish research that would form the basis for such a compilation.

Future research in this area would be necessary to elucidate the reactivity profile of this compound and to determine if it can indeed serve as a precursor for novel heterocyclic structures through oxidative cyclization. Such studies would need to systematically investigate various reaction conditions, including different catalysts, oxidants, solvents, and temperature profiles, to map out the transformational chemistry of This compound .

Applications of 2 3 Chlorophenyl 2 Iodoacetophenone in the Synthesis of Complex Molecular Architectures

Versatility as a Building Block for Substituted Aromatic Compounds

Theoretically, the presence of two distinct halogen atoms (chlorine and iodine) on the aromatic rings, along with the ketone and the α-iodo position, provides multiple reaction sites. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond in cross-coupling reactions, which could allow for selective functionalization.

Potential Reactivity Profile:

| Functional Group | Potential Reactions |

| α-Iodo Ketone | Nucleophilic substitution, Favorskii rearrangement acs.org, Formation of enolates |

| Iodophenyl | Suzuki, Heck mdpi.com, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions |

| Chlorophenyl | Cross-coupling reactions (under more forcing conditions than the C-I bond) |

| Ketone Carbonyl | Aldol condensation youtube.com, Wittig reaction, Reduction to alcohol |

Precursor for Diverse Heterocyclic Scaffolds

α-Haloketones are well-established precursors for a wide array of heterocyclic compounds through reactions with various nucleophiles. nih.gov

Synthesis of Substituted Indole (B1671886) Derivatives

The Fischer indole synthesis is a classic method, but alternative routes often involve α-haloketones. For instance, the reaction of an α-haloketone with an aniline (B41778) derivative can lead to the formation of an α-aminoketone intermediate, which can then cyclize to form an indole. While there are many methods for indole synthesis researchgate.net, specific examples starting from 2-(3-Chlorophenyl)-2'-iodoacetophenone are not documented.

Formation of Pyridine (B92270) and Other Nitrogen-Containing Heterocycles

The Hantzsch pyridine synthesis and related methodologies often utilize β-dicarbonyl compounds, but variations involving α-haloketones are also known. ijpsonline.comorganic-chemistry.org For example, condensation of an α-haloketone with an enamine or a compound containing an active methylene (B1212753) group and a nitrogen source can yield pyridines. researchgate.net The specific reaction of this compound in this context has not been reported.

Construction of Complex Polycyclic Systems

The strategic placement of reactive sites in this compound could theoretically allow for intramolecular cyclization reactions to build polycyclic systems. organic-chemistry.org For example, if one of the aryl rings were functionalized with a suitable nucleophile, an intramolecular reaction could lead to a fused ring system. Such applications, however, remain speculative without experimental validation.

Intermediate in the Formation of Biaryl Compounds

The iodophenyl moiety of the molecule is a prime site for palladium- or nickel-catalyzed cross-coupling reactions to form biaryl linkages. google.comgoogle.com A Suzuki coupling with a boronic acid, for example, would be a plausible transformation. The relative reactivity of the C-I versus the C-Cl bond could potentially be exploited for selective couplings.

Development of Chemical Libraries and Diverse Compound Collections

Given its multiple reactive sites, this compound could serve as a valuable scaffold in diversity-oriented synthesis to generate libraries of complex molecules. nih.govmdpi.com By systematically reacting at the different positions, a wide range of structurally diverse compounds could be produced for screening in drug discovery programs. However, its actual use for this purpose is not found in the current literature.

Analytical Methodologies for Structural Confirmation and Reaction Monitoring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for assessing the purity and confirming the identity of 2-(3-Chlorophenyl)-2'-iodoacetophenone. In this technique, the compound is vaporized and passed through a capillary column, which separates it from volatile impurities, residual solvents, or unreacted starting materials based on differences in boiling points and interactions with the column's stationary phase.

Following separation by the gas chromatograph, the eluted molecules enter the mass spectrometer, which bombards them with electrons, causing ionization and fragmentation. The mass spectrometer then separates these charged fragments based on their mass-to-charge (m/z) ratio. The resulting mass spectrum provides two crucial pieces of information:

Molecular Weight Confirmation : The detection of the molecular ion peak confirms the molecular weight of the compound. For this compound (C₁₄H₁₀ClIO), the expected molecular weight is approximately 356.59 g/mol . chemicalbook.combldpharm.com The presence of chlorine results in a characteristic isotopic pattern for any chlorine-containing fragment, with peaks at M and M+2 in an approximate 3:1 ratio, further aiding in identification.

Structural Identification : The fragmentation pattern is a unique fingerprint of the molecule, allowing for structural elucidation and confirmation of its identity.

The method is highly sensitive and can detect trace-level impurities, making it invaluable for quality control and for monitoring the progress of a synthesis reaction. msu.edu

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is the standard ionization technique used in GC-MS and can also be employed with a direct insertion probe. uky.edu The high energy of the electron beam (typically 70 eV) induces reproducible fragmentation of the molecule. youtube.com While direct experimental data for this compound is not publicly available, a fragmentation pattern can be predicted based on the known behavior of related acetophenone (B1666503) derivatives. msu.edunist.gov

The molecular ion ([M]•+) would be expected at m/z 356, with its corresponding chlorine isotope peak at m/z 358. Key fragmentation pathways would likely involve the cleavage of the carbon-halogen bonds and the bonds adjacent to the carbonyl group.

A table of predicted major fragments is presented below.

| Predicted m/z | Proposed Fragment Ion | Formula of Fragment | Notes |

| 356 / 358 | Molecular Ion | [C₁₄H₁₀ClIO]•+ | The M+ and M+2 peaks are due to ³⁵Cl and ³⁷Cl isotopes. |

| 233 | 2-Iodobenzoyl cation | [IC₆H₄CO]+ | Resulting from cleavage of the bond between the carbonyl carbon and the methylene (B1212753) bridge. This is a common fragmentation for ketones. |

| 229 / 231 | [M - I]•+ cation | [C₁₄H₁₀ClO]+ | Loss of an iodine radical, a common pathway for iodoaromatic compounds. |

| 125 / 127 | 3-Chlorobenzyl cation | [ClC₆H₄CH₂]+ | Resulting from cleavage of the bond between the carbonyl carbon and the methylene bridge. |

| 105 | Benzoyl cation | [C₆H₅CO]+ | A common fragment in acetophenone mass spectra, though less prominent here due to substituents. msu.edu |

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing its bonds to vibrate. The FTIR spectrum of this compound would be dominated by absorptions corresponding to its ketone and halogenated aromatic moieties. Based on data from related compounds like 2'-iodoacetophenone (B1295891) and other substituted chalcones, the expected characteristic absorption bands can be predicted. nih.govresearchgate.net

The key vibrational modes are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| C=O (Ketone) | Stretch | 1680 - 1700 | This is a strong, sharp absorption characteristic of aryl ketones. |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to weak absorptions from the C-H bonds on the two phenyl rings. |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Absorptions from the methylene (-CH₂-) bridge. |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Multiple medium to strong bands indicating the presence of aromatic rings. |

| C-Cl (Aryl) | Stretch | 600 - 800 | The exact position depends on the substitution pattern. researchgate.net |

| C-I (Aryl) | Stretch | 500 - 600 | This bond vibration appears in the far-infrared region of the spectrum. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize conjugated systems, known as chromophores. The chromophore in this compound comprises the 2-iodo-benzoyl system in conjugation with the 3-chlorophenyl ring.

Unsubstituted acetophenone exhibits a strong absorption band (π→π* transition) at approximately 244 nm. researchgate.net The presence of halogen atoms (Cl and I) and the additional phenyl ring act as auxochromes, which are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax). mun.ca This red shift occurs because the substituents extend the conjugated system and influence the energy levels of the molecular orbitals. Steric hindrance between the two rings could potentially affect the planarity of the molecule, which in turn would influence the absorption wavelength. mun.ca Therefore, one would anticipate a primary absorption band for this compound at a wavelength longer than 244 nm.

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds. For a relatively non-polar molecule like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. bldpharm.com

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system.

Stationary Phase : A non-polar stationary phase is used, most commonly a column packed with silica (B1680970) particles that have been chemically modified with C18 (octadecyl) alkyl chains.

Mobile Phase : A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compound from the column. A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to achieve optimal separation of the main compound from any impurities.

The purity of the sample is determined by a detector (usually a UV detector set to a wavelength where the compound absorbs strongly) that measures the signal as components elute from the column. The purity is calculated by taking the area of the main product peak as a percentage of the total area of all observed peaks in the chromatogram.

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. For acetophenone and its derivatives, GC is an effective method for monitoring reaction conversion and assessing product purity.

Principle and Application: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas, such as nitrogen or helium). Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly, resulting in separation.

Typical GC Parameters for Acetophenone Derivatives: While specific conditions for this compound are not extensively documented in publicly available literature, typical parameters for related acetophenone derivatives can be extrapolated. For instance, a method for determining the conversion of asymmetric hydrosilylation of acetophenone utilized a 10% PEG20M on a white 102 support (DMCS) column. Another study on acetophenone oxime and its metabolites employed an SP-2401-DB-coated column with temperature programming. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.

A hypothetical GC method for monitoring the synthesis of this compound could involve the parameters outlined in the table below. These parameters are based on established methods for similar halogenated and substituted acetophenones. orgsyn.org

| Parameter | Typical Value/Condition | Purpose |

| Column | HP-5 (weak polarity capillary column) or similar | To separate compounds based on boiling point and polarity. |

| Column Dimensions | 30 m length x 0.32 mm inner diameter x 0.5 µm film thickness | Provides high resolution for complex mixtures. |

| Carrier Gas | Nitrogen or Helium | Inert mobile phase to carry the sample through the column. |

| Flow Rate | 1.0 mL/min | Optimal flow for efficient separation. |

| Injector Temperature | 250 °C | To ensure rapid and complete vaporization of the sample. orgsyn.org |

| Oven Temperature Program | Initial temp: 130-180 °C (isothermal) or a gradient program | To separate compounds with a wide range of boiling points. orgsyn.org |

| Detector | Flame Ionization Detector (FID) | High sensitivity for organic compounds. |

| Detector Temperature | 280 °C | To prevent condensation of the separated components. orgsyn.org |

| Sample Preparation | Dissolved in a suitable solvent (e.g., acetone, dichloromethane) | To allow for injection into the GC. |

This table presents a hypothetical set of GC parameters based on methods for similar compounds.

Reaction monitoring using GC would involve taking aliquots from the reaction mixture at different time intervals, quenching the reaction, and analyzing the sample to determine the ratio of starting materials to products. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Column Chromatography for Purification

Column chromatography is an indispensable technique for the purification of organic compounds in a laboratory setting. orgsyn.org It is particularly useful for separating the desired product from unreacted starting materials, byproducts, and other impurities after a chemical synthesis. For a compound like this compound, flash column chromatography on silica gel is a standard and effective purification method. scielo.br

Principle and Application: The principle of column chromatography is similar to that of other chromatographic techniques, involving the differential partitioning of components between a stationary phase and a mobile phase. In preparative column chromatography, a solid adsorbent, typically silica gel, is packed into a glass column. The crude product mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent) is passed through the column. orgsyn.org The separation occurs as the components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds elute faster, while more polar compounds are retained longer on the polar silica gel.

A Typical Purification Protocol: The purification of substituted acetophenones often involves flash chromatography using a silica gel stationary phase and a mixture of non-polar and moderately polar solvents as the eluent. scielo.br A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297), where the polarity can be fine-tuned by adjusting the ratio of the two solvents. scielo.br

| Step | Description | Details |

| 1. Column Packing | A glass column is packed with silica gel as a slurry in a non-polar solvent. | The silica gel is the stationary phase. A layer of sand can be added at the top and bottom to prevent disturbance of the silica bed. orgsyn.org |

| 2. Sample Loading | The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel. | The sample can also be adsorbed onto a small amount of silica gel or Celite before being added to the column. orgsyn.org |

| 3. Elution | A solvent system (eluent) is passed through the column to move the components down the column. | A mixture of hexane and ethyl acetate is a common choice. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity. scielo.br |

| 4. Fraction Collection | The eluent is collected in a series of fractions as it exits the column. | Each fraction contains the compound(s) that have eluted from the column at that particular time. |

| 5. Analysis | The collected fractions are analyzed, typically by thin-layer chromatography (TLC), to identify which fractions contain the pure product. | Fractions containing the pure product are then combined. |

| 6. Solvent Removal | The solvent is removed from the combined fractions, usually by rotary evaporation, to yield the purified compound. | This leaves the purified this compound as a solid or oil. |

This table outlines a general procedure for the purification of an organic compound like this compound by column chromatography.

X-ray Crystallography for Solid-State Structural Elucidation (applicable to crystalline derivatives)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound or one of its derivatives can be obtained as a single crystal of suitable quality, X-ray diffraction analysis can provide an unambiguous structural confirmation.

Principle and Application: The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the regular arrangement of atoms, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern. By analyzing the positions and intensities of the spots in this diffraction pattern, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision, yielding information about bond lengths, bond angles, and torsional angles.

Applicability to this compound Derivatives: While no specific X-ray crystal structure of this compound is readily available in the public domain, the technique is widely applied to halogenated organic molecules and substituted acetophenones. nih.govpsu.edu For instance, studies on other halogenated compounds have successfully used X-ray crystallography to elucidate their solid-state structures. marquette.edu The presence of heavy atoms like iodine and chlorine in the molecule would lead to strong scattering of X-rays, which is beneficial for the diffraction experiment.

Information Obtained from X-ray Crystallography:

| Data Type | Significance for this compound |

| Connectivity | Unambiguously confirms the chemical structure, showing which atoms are bonded to each other. |

| Bond Lengths | Provides precise measurements of the distances between bonded atoms (e.g., C-C, C=O, C-Cl, C-I). |

| Bond Angles | Determines the angles between adjacent bonds, revealing the geometry around each atom. |

| Torsional Angles | Defines the conformation of the molecule, such as the dihedral angle between the two phenyl rings. |

| Stereochemistry | Confirms the relative and absolute stereochemistry in chiral derivatives. |

| Intermolecular Interactions | Reveals how molecules are packed in the crystal lattice, including any hydrogen bonding or other non-covalent interactions. |

This table summarizes the key structural information that can be obtained from an X-ray crystallographic analysis of a crystalline derivative of this compound.

The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality, which can sometimes be a challenging and time-consuming process.

Conclusion and Future Research Directions

Synthesis and Reactivity of 2-(3-Chlorophenyl)-2'-iodoacetophenone: A Synopsis of Current Research

Currently, dedicated research focusing exclusively on the synthesis and reactivity of this compound is not extensively documented in publicly available literature. However, its synthesis can be conceptually derived from established methods for preparing α-arylacetophenones and α-halo ketones.

A plausible synthetic route involves the Friedel-Crafts acylation of iodobenzene (B50100) with 3-chlorophenylacetyl chloride. Alternatively, the α-halogenation of the corresponding 2-(3-chlorophenyl)acetophenone would yield the target molecule. The halogenation of ketones at the α-position is a well-established transformation that can proceed under either acidic or basic conditions. wikipedia.org In an acidic medium, the reaction likely proceeds through an enol intermediate, while a basic medium would involve an enolate. wikipedia.org

The reactivity of this compound is dictated by its constituent functional groups. The α-iodo ketone is a key reactive site. The carbon-iodine bond at the α-position to the carbonyl group is highly susceptible to nucleophilic substitution (SN2) reactions, a reactivity significantly enhanced compared to typical alkyl halides. libretexts.org This is due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-I bond and stabilizes the transition state of the substitution reaction. nih.gov

Furthermore, the presence of the 2'-iodo substituent on the phenyl ring opens avenues for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond on the aromatic ring is a common handle for reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at this position.

Identification of Unexplored Reactivity Patterns and Synthetic Opportunities

The unique arrangement of functional groups in this compound suggests several unexplored reactivity patterns that could lead to novel synthetic applications.

Intramolecular Cyclization Reactions:

A significant, yet largely unexplored, area is the potential for intramolecular cyclization reactions. The proximity of the reactive α-iodo ketone and the 2'-iodophenyl group could facilitate the formation of new ring systems. For instance, under reductive conditions, a radical could be generated at the α-position, which could then undergo cyclization onto the iodinated aromatic ring.

Transition metal catalysis offers another powerful tool for intramolecular transformations. Palladium-catalyzed reactions, for example, could be employed to forge a new carbon-carbon bond between the enolate of the ketone and the 2'-position of the other ring, leading to the formation of indenone derivatives. nih.gov Similarly, copper-catalyzed cyclizations, which have been used for related systems, could provide access to unique heterocyclic scaffolds. organic-chemistry.org

Domino and Tandem Reactions:

The bifunctional nature of the molecule is ideally suited for the design of domino or tandem reaction sequences. One could envision a process where an initial intermolecular reaction at the α-iodo ketone triggers a subsequent intramolecular cyclization. For example, a nucleophile could first displace the iodide, and the newly introduced functionality could then react with the 2'-iodo group via a transition metal-catalyzed process.

Prospects for Developing Novel Methodologies in Synthesis and Transformation

The development of novel synthetic methodologies centered around this compound holds considerable promise.

Catalytic Enantioselective Transformations:

The prochiral nature of the ketone's α-carbon presents an opportunity for developing catalytic enantioselective reactions. The use of chiral catalysts, such as chiral phase-transfer catalysts or chiral metal complexes, could enable the enantioselective substitution of the α-iodine atom. This would provide access to enantioenriched building blocks that are valuable for the synthesis of complex target molecules. The asymmetric reduction of the ketone could also lead to enantiopure 2-halo-1-arylethanols, which are important precursors in the pharmaceutical industry. nih.gov

Photoredox Catalysis:

Photoredox catalysis could unlock new reaction pathways. Visible-light-mediated single-electron transfer (SET) processes could be used to generate radicals from the C-I bonds, enabling novel cyclization or cross-coupling reactions under mild conditions. This approach could offer a complementary strategy to traditional transition metal-catalyzed methods.

Potential for Synergistic Integration of Experimental and Computational Studies in Rational Design

To efficiently explore the vast reactive landscape of this compound, a synergistic approach combining experimental and computational studies is highly desirable.

Computational Modeling of Reaction Pathways:

Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways, predict the feasibility of proposed transformations, and understand the underlying reaction mechanisms. For instance, computational studies could help in:

Determining the most favorable conditions for intramolecular cyclization.

Predicting the regioselectivity of domino reactions.

Designing chiral catalysts for enantioselective transformations by modeling catalyst-substrate interactions.

Data-Driven Discovery:

By systematically studying the reactivity of this compound and its derivatives, a dataset of reaction outcomes can be generated. This data can then be used in conjunction with machine learning algorithms to predict the outcomes of new reactions and to identify promising new areas of chemical space to explore. This data-driven approach, guided by computational insights, can accelerate the discovery of novel and efficient synthetic methodologies.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)-2'-iodoacetophenone, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A two-step approach is often employed:

Halogenation : Introduce iodine at the 2'-position of acetophenone via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C).

Coupling : React 2'-iodoacetophenone with 3-chlorophenylboronic acid via Suzuki-Miyaura cross-coupling. Use a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene:ethanol = 3:1) at 80°C for 12–16 hours .

Optimization Tips :

- Monitor iodine stoichiometry to avoid over-halogenation.

- Use inert atmosphere (N₂/Ar) during coupling to prevent catalyst deactivation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., iodine at 2', chlorine at 3-phenyl) via chemical shifts and coupling patterns. The 3-chlorophenyl group typically shows a doublet of doublets (~7.4–7.6 ppm) in ¹H NMR .

- HRMS : Validate molecular weight (expected [M+H]⁺: ~344.94 g/mol for C₁₄H₉ClIO).

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase (gradient elution) .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reactivity reports of this compound in nucleophilic substitution versus cross-coupling reactions?

- Methodological Answer : The iodine atom’s position and steric hindrance from the 3-chlorophenyl group influence reactivity:

- Nucleophilic Substitution : Limited success due to steric shielding of the 2'-iodo site. Use bulky nucleophiles (e.g., tert-butylamine) in DMF at elevated temperatures (80–100°C) .

- Cross-Coupling : Higher efficiency in Stille or Ullmann reactions where palladium catalysts mitigate steric effects. For example, coupling with thiophene-2-boronic acid achieves >70% yield with Pd(OAc)₂/XPhos .

Contradiction Resolution : Cross-validate reaction outcomes using computational modeling (DFT) to map electronic and steric landscapes .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies show:

Q. What strategies resolve discrepancies in reported biological activity data for this compound in antimicrobial assays?

- Methodological Answer : Discrepancies often arise from assay conditions:

- Standardize Protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing.

- Control Variables :

- Solvent (DMSO concentration ≤1% v/v).

- Bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) .

- Synergy Studies : Test combined effects with β-lactams to clarify mechanistic roles (e.g., efflux pump inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.